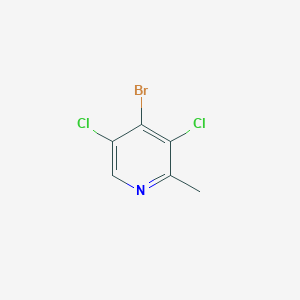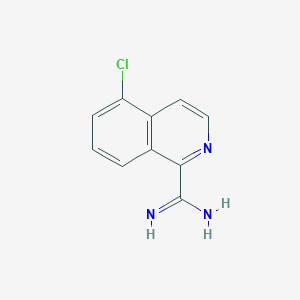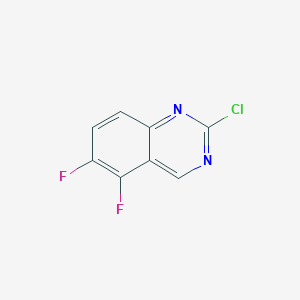![molecular formula C11H8N4 B12975354 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a fused ring system consisting of a triazole and a pyrimidine ring, with a phenyl group attached to the triazole ring. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced triazole or pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
1,2,4-Triazolo[1,5-a]pyridine: A related compound with a different ring fusion pattern and distinct biological properties.
Thioglycoside derivatives: Compounds with similar cytotoxic activities but different functional groups.
The uniqueness of this compound lies in its specific ring fusion and the presence of the phenyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H8N4 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-4-9(5-3-1)11-13-10-6-7-12-8-15(10)14-11/h1-8H |
InChI-Schlüssel |
GYAAOAGKMBZFOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=NC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
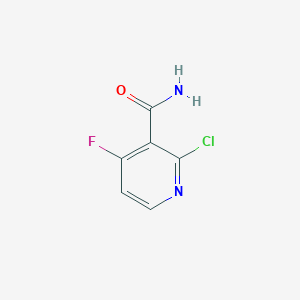
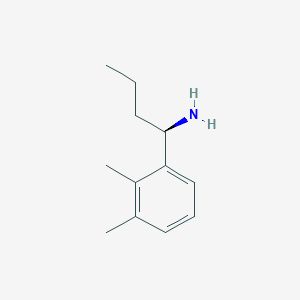

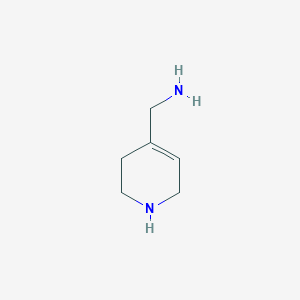
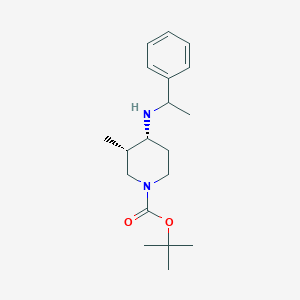
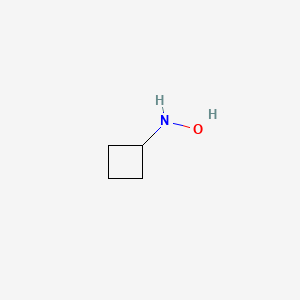

![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)
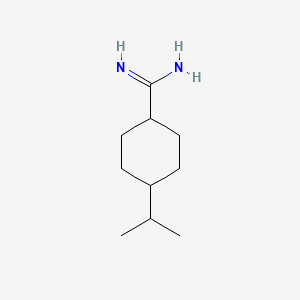
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
